HIV-1 Rev 34-50

HIV-1 Rev Protein RRE Binding

Select this native arginine-rich motif (ARM) peptide—not a generic polyarginine CPP. HIV-1 Rev (34-50) uniquely delivers both cell-penetrating activity and specific, high-affinity Rev Response Element (RRE) binding (Kd 7.6 nM) in a single 17-amino acid sequence. Unlike R8 or Tat, it retains the native Rev protein’s duplex functionality, enabling concurrent nuclear export inhibition and macromolecular cargo delivery. Quantitative superiority validated by 2.5–6.6× higher uptake in HeLa and Jurkat cells. Offered as ≥95% purity lyophilized powder with comprehensive QC documentation. Bulk and custom packaging available for HIV-1 mechanistic studies and inhibitor screening programs.

Molecular Formula C97H173N51O24
Molecular Weight 2437.7 g/mol
Cat. No. B13435510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 Rev 34-50
Molecular FormulaC97H173N51O24
Molecular Weight2437.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O
InChIInChI=1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1
InChIKeySJDURFRPNNLLOO-LYAKTKFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: HIV-1 Rev (34-50) Peptide – Sequence, Core Functions, and Primary Research Use Cases


HIV-1 Rev (34-50) (sequence: TRQARRNRRRRWRERQR) is a 17-amino acid synthetic peptide corresponding to residues 34–50 of the HIV-1 Rev protein [1]. This peptide constitutes the arginine-rich motif (ARM) that is essential and sufficient for specific high-affinity binding to the Rev Response Element (RRE) on viral mRNA [2]. It is widely utilized in HIV-1 research as a minimal functional domain to study Rev-RRE interactions, nuclear export mechanisms, and as a naturally derived cell-penetrating peptide (CPP) [3].

Technical Justification: Why HIV-1 Rev (34-50) Cannot Be Arbitrarily Substituted in Experimental Workflows


Generic substitution of HIV-1 Rev (34-50) with other arginine-rich peptides or Rev-derived variants is inadvisable due to its unique structural and functional duality. Unlike simple polyarginine CPPs (e.g., R8) that primarily facilitate cellular uptake, Rev (34-50) uniquely retains the native Rev protein's specific RRE-binding motif, enabling dual functionality as both a CPP and a specific inhibitor of Rev-RRE nuclear export [1]. Furthermore, subtle modifications, such as the addition of a C-terminal A4C helix-stabilizing tail, dramatically alter its mechanism of action, conferring CXCR4 antagonism that is absent in the wild-type peptide [2]. The following evidence quantifies these critical, non-interchangeable properties.

Quantitative Comparative Evidence: Verified Performance Metrics for HIV-1 Rev (34-50) Against Key Analogs


RRE Binding Affinity: HIV-1 Rev (34-50) vs. Full-Length Rev Protein and Aminoglycoside Inhibitors

HIV-1 Rev (34-50) retains high-affinity binding to the RRE, comparable to the full-length protein, validating its use as a minimal functional domain. Its affinity is also superior to certain small-molecule inhibitors like neomycin. A fluorescent analog (Fl-Rev34-50) demonstrated a Kd of 7.6 nM for the RRE [1]. In contrast, the aminoglycoside neomycin binds RRE with a Kd of 0.24 µM at a non-inhibitory site and 1.8 µM at an inhibitory site [2].

HIV-1 Rev Protein RRE Binding RNA-Protein Interaction Fluorescence Anisotropy

Antiviral Activity: HIV-1 Rev (34-50) Inhibition of HIV-1 p24 Production vs. Small-Molecule HIV-1 Inhibitors

HIV-1 Rev (34-50) inhibits HIV-1 replication in cell culture with an IC₅₀ in the low micromolar range, providing a baseline for mechanistic studies. It demonstrates an IC₅₀ of 10–20 µM for reducing HIV-1 p24 antigen expression in CEM T-lymphocyte cells . This is less potent than advanced small-molecule HIV-1 inhibitors like HIV-1 inhibitor-34 (EC₅₀ = 6.4 nM), underscoring the peptide's role as a mechanistic probe rather than a therapeutic candidate [1].

HIV-1 Antiviral Assay p24 Antigen Rev Inhibitor CEM Cells

Cell Penetration Efficiency: HIV-1 Rev (34-50) vs. Tat (48-60) and Octaarginine (R8)

HIV-1 Rev (34-50) demonstrates superior cellular uptake efficiency compared to the widely used Tat (48-60) peptide in multiple cell lines. Studies show Rev (34-50) exhibits a 2.5- to 6.6-fold higher uptake efficiency than Tat (48-60) in CHO-K1, HeLa, and Jurkat cells [1]. Additionally, its translocation efficiency is comparable to octaarginine (R8), another highly efficient CPP [2].

Cell-Penetrating Peptide CPP Uptake Efficiency Arginine-Rich Cellular Delivery

Functional Duality: Wild-Type HIV-1 Rev (34-50) vs. Helix-Stabilized Rev(34-50)-A4C Analog

The wild-type HIV-1 Rev (34-50) peptide functions primarily as an RRE-binding antagonist. In contrast, the engineered analog Rev(34-50)-A4C, which includes a C-terminal AAAAC sequence to increase alpha-helicity, acquires a second mechanism of action: CXCR4 antagonism [1]. This modification enables the analog to inhibit HIV-1 entry, a property not attributed to the wild-type peptide [1].

HIV-1 Rev CXCR4 Dual Antagonism Peptide Engineering

Defined Application Scenarios for HIV-1 Rev (34-50) Based on Comparative Evidence


Probing HIV-1 Rev-RRE Interaction and Nuclear Export Mechanisms

Use HIV-1 Rev (34-50) as a specific, high-affinity probe to study the Rev-RRE interaction. Its Kd of 7.6 nM confirms it is a validated minimal domain for in vitro binding assays (e.g., EMSA, fluorescence polarization) and structural studies (e.g., NMR) .

Efficient Intracellular Delivery of Macromolecular Cargo

Utilize HIV-1 Rev (34-50) as a cell-penetrating peptide (CPP) for enhanced delivery of attached cargo (e.g., fluorophores, siRNA, proteins). Its 2.5–6.6× higher uptake efficiency compared to Tat (48-60) makes it a quantitatively superior choice for experiments in cell lines like HeLa and Jurkat .

Screening for Inhibitors of the Rev-RRE Pathway

Employ HIV-1 Rev (34-50) in competition assays to screen for small molecules or other peptides that disrupt the Rev-RRE interaction. Its well-characterized binding (Kd ~ 50 nM) provides a robust baseline for identifying novel inhibitors of this critical HIV-1 pathway .

Comparative Studies of Arginine-Rich Peptide Internalization

Include HIV-1 Rev (34-50) as a reference standard in studies comparing the cellular uptake mechanisms and efficiency of various arginine-rich CPPs (e.g., R8, Tat). Its uptake is known to be saturable, share pathways with Tat, and be dependent on heparan sulfate proteoglycans .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 Rev 34-50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.